Hydroxy-PEG24-Boc

Description

Polyethylene (B3416737) Glycol (PEG) Chemistry and its Relevance in Modern Science

Polyethylene glycol (PEG) is a polyether compound derived from petroleum, composed of repeating ethylene (B1197577) oxide units. wikipedia.orgnih.gov It is known for its hydrophilicity, biocompatibility, lack of toxicity, and low immunogenicity. thermofisher.comchempep.comresearchgate.net These properties make PEG and its derivatives indispensable in a vast range of scientific and commercial applications, from industrial manufacturing to medicine. wikipedia.orgbroadpharm.com

Historical Development and Evolution of PEG-based Molecules

The journey of Polyethylene Glycol began in the mid-19th century. In 1859, Portuguese chemist A.V. Lourenço and, independently, French chemist Charles Adolphe Wurtz, first synthesized products that were identified as polyethylene glycols. wikipedia.orgbritannica.com The initial production involved the reaction of ethylene oxide with water or ethylene glycol. wikipedia.org A significant commercial milestone occurred in 1940 when Dow Chemical Company introduced CARBOWAX, a water-soluble wax based on PEG, marking its entry into industrial applications. britannica.com

The concept of "PEGylation"—the covalent attachment of PEG chains to molecules—was pioneered by Professor Frank Davis in the late 1960s and developed through the 1970s. nih.gov Davis's goal was to make recombinant proteins less immunogenic, thereby extending their circulation time and therapeutic effectiveness. nih.gov This innovation laid the foundation for the pharmaceutical application of PEG, leading to the development of the first PEGylated drug in the 1970s. nih.gov Since then, the field has evolved from using broad mixtures of different PEG sizes to employing precisely defined, monodisperse PEG derivatives for more controlled and reproducible results. thermofisher.comnih.gov

PEGylation as a Foundational Concept in Chemical Biology

PEGylation has become a cornerstone technology in chemical biology and medicine. europeanpharmaceuticalreview.comwikipedia.org The process involves covalently attaching PEG chains to biomolecules such as proteins, peptides, antibody fragments, or small molecule drugs. nih.govwikipedia.org This modification imparts several beneficial pharmacological properties. europeanpharmaceuticalreview.comwikipedia.org

The primary advantages of PEGylation include:

Increased Solubility : PEG's hydrophilic nature can render hydrophobic drugs and proteins more soluble in aqueous environments. thermofisher.comnih.gov

Reduced Immunogenicity : The PEG chain can "mask" the attached molecule from the host's immune system, reducing or preventing an immune response. nih.govwikipedia.org

Extended Circulating Life : By increasing the hydrodynamic size of the molecule, PEGylation slows its clearance by the kidneys, prolonging its time in the bloodstream. nih.govwikipedia.org

Enhanced Stability : The PEG shield protects therapeutic molecules from enzymatic degradation. europeanpharmaceuticalreview.comwikipedia.org

These improvements in a drug's pharmacokinetic and pharmacodynamic profile can lead to reduced dosing frequency and potentially lower toxicity, ultimately enhancing therapeutic efficacy. nih.goveuropeanpharmaceuticalreview.com

Current Trends and Future Directions in PEG Research

PEG research continues to advance, driven by the demand for more sophisticated and targeted therapeutic strategies. marketresearch.com Current trends focus on developing novel PEG architectures and expanding their applications into new technological frontiers. marketresearch.comnih.gov

Key areas of current and future research include:

Advanced Drug Delivery : PEG is integral to the development of nanocarriers like liposomes and nanoparticles, which can encapsulate drugs for targeted delivery and controlled release. purepeg.comnih.gov The use of PEGylated lipids was a critical technology for the development of mRNA-based vaccines. broadpharm.com

Complex PEG Architectures : Researchers are moving beyond simple linear PEGs to explore highly branched, star-shaped, and brush-like structures. nih.govresearchgate.net These complex architectures can offer higher drug loading capacities and enhanced shielding properties compared to their linear counterparts. researchgate.netnih.gov

3D Bioprinting and Tissue Engineering : PEG-based hydrogels are widely used as "bio-inks" for 3D bioprinting. researchgate.netmdpi.com Their tunable mechanical properties and biocompatibility create supportive scaffolds for cell growth and tissue regeneration. mdpi.com

Sustainable Polymers : There is an increasing focus on developing sustainable and bio-based alternatives to traditional petroleum-derived PEGs to meet environmental goals. marketresearch.com

The continued refinement of PEG chemistry and the exploration of its use in emerging fields promise to further solidify its role as a transformative technology in medicine and materials science. researchgate.netkoreascience.kr

Significance of Heterobifunctional PEG Linkers

Role of Terminal Hydroxyl and Protected Carboxyl Groups

In Hydroxy-PEG24-t-butyl ester, the two terminal groups—a hydroxyl group and a tert-butyl (t-butyl) protected carboxyl group—serve distinct and strategic roles.

Terminal Hydroxyl (-OH) Group : The hydroxyl group is a versatile functional handle. broadpharm.comcd-bioparticles.net While its reactivity is relatively low, it can be readily converted or "activated" into other more reactive functional groups (e.g., NHS esters, mesylates) to facilitate covalent bonding with a target molecule, often an amine group on a peptide or protein. sigmaaldrich.comnih.gov This allows for the initial attachment of the PEG linker to one component of the final conjugate.

Protected Carboxyl Group (-COOH) : The carboxyl group is protected by a tert-butyl (t-butyl) ester. broadpharm.com This protecting group is stable under many reaction conditions but can be selectively removed, typically using a strong acid like trifluoroacetic acid (TFA). sigmaaldrich.comiris-biotech.de This "deprotection" step exposes the free carboxylic acid, which can then be activated to react with a second molecule, such as one containing an amine group. sigmaaldrich.comsigmaaldrich.com This orthogonal protection strategy prevents self-polymerization and allows for controlled, stepwise synthesis. iris-biotech.de

Comparative Analysis of PEG Linker Architectures

The architecture of a PEG linker significantly influences the properties and performance of the final bioconjugate. Key distinctions are made based on functionality (homobifunctional vs. heterobifunctional) and structure (linear vs. branched).

Homobifunctional vs. Heterobifunctional :

Homobifunctional linkers have identical reactive groups at both ends. axispharm.com They are primarily used for cross-linking similar molecules, such as stabilizing protein structures or creating polymer networks.

Heterobifunctional linkers , like Hydroxy-PEG24-t-butyl ester, have different reactive groups. axispharm.com Their key advantage is enabling the specific, directional conjugation of two different molecular partners, which is essential for applications like antibody-drug conjugates (ADCs) and targeted drug delivery systems. purepeg.com

Linear vs. Branched Architecture :

Linear PEG linkers consist of a single, straight chain of ethylene glycol units. researchgate.net They are the most common type and have been successfully used to improve the pharmacokinetics of numerous therapeutics. nih.gov

Branched PEG linkers (e.g., Y-shaped, star, or pendant) feature multiple PEG arms extending from a central core. nih.govresearchgate.net This architecture provides a higher density of PEG chains in a given volume, which can lead to superior steric shielding, reduced enzymatic degradation, and potentially better masking of a payload's hydrophobicity compared to a linear PEG of equivalent molecular weight. researchgate.netnih.gov Studies have shown that for antibody-drug conjugates, a pendant configuration of PEG chains can result in slower clearance rates and improved stability over a linear arrangement. nih.gov

The choice of linker architecture is a critical design element, allowing researchers to fine-tune the steric, stability, and pharmacokinetic properties of a bioconjugate for optimal performance. nih.govacs.org

Data Tables

Table 1: Physicochemical Properties of Hydroxy-PEG24-t-butyl Ester

| Property | Value | Source(s) |

| CAS Number | 1186025-29-5 | axispharm.com |

| Molecular Formula | C₅₅H₁₁₀O₂₇ | sigmaaldrich.com |

| Molecular Weight | 1203.45 g/mol | sigmaaldrich.com |

| Appearance | White Solid or Viscous Liquid | sigmaaldrich.com |

| Purity | >90-95% | sigmaaldrich.com |

| Structure | Linear, Heterobifunctional | sigmaaldrich.comsigmaaldrich.com |

| Solubility | Soluble in water and many organic solvents | broadpharm.comnih.gov |

| Storage Temperature | -20°C | sigmaaldrich.com |

Table 2: Comparison of PEG Linker Architectures

| Linker Type | Key Characteristics | Advantages | Common Applications | Source(s) |

| Homobifunctional | Identical reactive groups at both ends of the PEG chain. | Simple synthesis; effective for cross-linking. | Protein cross-linking, hydrogel formation, surface modification. | axispharm.com |

| Heterobifunctional | Different reactive groups at each end of the PEG chain. | Allows for specific, sequential conjugation of two different molecules. | Antibody-drug conjugates (ADCs), targeted drug delivery, bioconjugation. | purepeg.comaxispharm.com |

| Linear | A single, straight chain of PEG units. | Well-established, versatile, improves solubility and circulation time. | General protein PEGylation, drug delivery, surface passivation. | nih.govresearchgate.net |

| Branched (e.g., Y-shape, Star, Pendant) | Multiple PEG arms extending from a central core. | Enhanced steric shielding, higher drug-loading potential, potentially improved stability and pharmacokinetics over linear PEGs of similar weight. | Advanced ADCs, oligonucleotide delivery, applications requiring dense surface coverage. | nih.govresearchgate.netnih.gov |

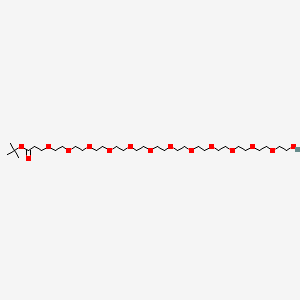

Structure

2D Structure

Propriétés

IUPAC Name |

tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C55H110O27/c1-55(2,3)82-54(57)4-6-58-8-10-60-12-14-62-16-18-64-20-22-66-24-26-68-28-30-70-32-34-72-36-38-74-40-42-76-44-46-78-48-50-80-52-53-81-51-49-79-47-45-77-43-41-75-39-37-73-35-33-71-31-29-69-27-25-67-23-21-65-19-17-63-15-13-61-11-9-59-7-5-56/h56H,4-53H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMILISGQCISYOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C55H110O27 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1203.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Hydroxy Peg24 T Butyl Ester and Its Derivatives

Advanced Synthetic Strategies for Hydroxy-PEG24-t-butyl Ester

The synthesis of Hydroxy-PEG24-t-butyl ester typically involves the oligoethylene glycol chain with a terminal hydroxyl group and a protected carboxylic acid at the other end. The t-butyl ester serves as a protecting group that can be selectively removed under acidic conditions.

Optimization of Reaction Conditions for High Purity and Yield

Achieving high purity and yield in the synthesis of Hydroxy-PEG24-t-butyl ester is paramount. Key to this is the precise control of reaction parameters during the introduction of the t-butyl ester group to the PEG chain. The use of tert-butyl acetate (B1210297) in the presence of a strong acid catalyst like perchloric acid is a common method for esterification. Optimization of this process involves careful control of temperature, reaction time, and stoichiometry to minimize side reactions and ensure complete conversion.

| Parameter | Condition | Rationale |

| Catalyst | Perchloric acid | Efficiently protonates the carboxylic acid for nucleophilic attack by tert-butyl alcohol. |

| Solvent | Dichloromethane or similar aprotic solvent | Ensures solubility of reactants and facilitates purification. |

| Temperature | Room temperature to mild heating | Balances reaction rate with the prevention of side product formation. |

| Purification | Column chromatography | Effective in separating the desired product from unreacted starting materials and byproducts. |

Detailed research findings indicate that a molar excess of tert-butyl acetate can drive the equilibrium towards the product, enhancing the yield. Furthermore, the incremental addition of the acid catalyst can help to control the reaction exotherm and improve selectivity.

Green Chemistry Approaches in PEG Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of PEG derivatives to reduce environmental impact. This includes the use of less hazardous solvents, recyclable catalysts, and more energy-efficient processes. Polyethylene (B3416737) glycol itself is considered a green solvent in some applications due to its low toxicity and biodegradability.

Recent approaches focus on enzymatic catalysis for PEGylation reactions, which can offer high selectivity and operate under mild conditions, reducing the need for harsh chemicals and elevated temperatures. While not yet standard for Hydroxy-PEG24-t-butyl ester production, research into lipase-catalyzed esterification of PEGs shows promise for future green synthetic routes.

Scalable Synthesis for Industrial and Large-Scale Research Applications

The demand for large quantities of high-purity Hydroxy-PEG24-t-butyl ester for applications such as drug delivery systems necessitates scalable synthetic methods. The transition from laboratory-scale to industrial production presents challenges in maintaining reaction control, ensuring consistent product quality, and managing purification processes.

For scalable synthesis, batch or flow chemistry processes are being optimized. Flow chemistry, in particular, offers advantages in terms of precise control over reaction parameters, improved heat and mass transfer, and enhanced safety for exothermic reactions. This can lead to higher yields and purity on a larger scale. Purification at an industrial scale often moves from column chromatography to techniques like tangential flow filtration or crystallization to handle larger volumes more efficiently.

Synthesis of Related PEG24 Derivatives for Comparative Studies

The synthesis of derivatives of Hydroxy-PEG24-t-butyl ester, such as the amino and bromo analogs, is crucial for comparative studies and to expand the range of available bioconjugation tools.

Amino-PEG24-t-butyl Ester Synthesis

Amino-PEG24-t-butyl ester is a key derivative where the terminal hydroxyl group is replaced by a primary amine. This allows for reaction with carboxylic acids, activated esters, and other carbonyl compounds. The synthesis typically proceeds from Hydroxy-PEG24-t-butyl ester.

A common synthetic route involves a two-step process:

Activation of the Hydroxyl Group: The terminal hydroxyl group is first converted to a good leaving group, often a mesylate or tosylate, by reacting with methanesulfonyl chloride or p-toluenesulfonyl chloride, respectively, in the presence of a base like triethylamine.

Nucleophilic Substitution: The resulting mesylate or tosylate is then reacted with an amine source, such as sodium azide (B81097) followed by reduction, or directly with ammonia (B1221849) or a protected amine. The use of phthalimide (B116566) followed by deprotection with hydrazine (B178648) is another established method to introduce the primary amine.

| Step | Reagents | Purpose |

| Activation | Methanesulfonyl chloride, Triethylamine | Converts the hydroxyl group into a reactive mesylate. |

| Azide Formation | Sodium azide | Nucleophilic displacement of the mesylate to form an azide intermediate. |

| Reduction | Triphenylphosphine (B44618), Water | Reduces the azide to a primary amine. |

This multi-step process requires careful purification at each stage to ensure the final purity of the Amino-PEG24-t-butyl ester.

Bromo-PEG24-t-butyl Ester Synthesis

Bromo-PEG24-t-butyl ester, featuring a terminal bromine atom, is a versatile intermediate for introducing various functionalities through nucleophilic substitution reactions. The synthesis from Hydroxy-PEG24-t-butyl ester is typically achieved through a direct bromination reaction.

Common brominating agents include phosphorus tribromide (PBr₃) or thionyl bromide (SOBr₂). The reaction is generally carried out in an aprotic solvent like dichloromethane.

| Reagent | Conditions | Advantage |

| Phosphorus tribromide (PBr₃) | Anhydrous dichloromethane, 0 °C to room temperature | Effective for primary alcohols, reaction proceeds with good yield. |

| Thionyl bromide (SOBr₂) | Aprotic solvent, often with a catalytic amount of DMF | Provides a clean conversion with gaseous byproducts that are easily removed. |

The choice of brominating agent can depend on the desired reaction scale and the need to minimize side products. Purification is typically performed using column chromatography to remove any unreacted starting material and inorganic byproducts.

OH-PEG24-OH Synthesis

The synthesis of monodisperse oligo(ethylene glycol) diols, such as OH-PEG24-OH (a PEG with 24 ethylene (B1197577) glycol repeat units and hydroxyl groups at both termini), presents a significant challenge due to the difficulty in controlling the polymerization process and purifying the final product. Several strategies have been developed to overcome these hurdles, primarily focusing on iterative or block-wise approaches that allow for the controlled elongation of the PEG chain.

One effective method for generating long, monodisperse PEG chains is through an iterative chain extension strategy . This approach involves the sequential addition of defined PEG oligomer blocks to a growing chain. For instance, a MeO-EG24-OH has been synthesized with high purity by extending a PEGylated homostar using an octa(ethylene glycol) (EG8) building block. The branched nature of the intermediates in this method facilitates chromatographic purification, a crucial step in ensuring the monodispersity of the final product. A similar iterative approach, often referred to as a "chain doubling" synthesis, can be adapted for the preparation of diols. This would typically involve:

Protection: Monoprotection of a shorter PEG diol (e.g., HO-PEG12-OH) with a suitable protecting group (e.g., trityl or benzyl).

Activation: Activation of the remaining hydroxyl group on another molecule of the same protected PEG oligomer, often by converting it to a good leaving group like a tosylate or mesylate.

Coupling: Williamson ether synthesis to couple the protected PEG-alcohol with the activated PEG derivative, thereby doubling the chain length.

Deprotection: Removal of the protecting groups to yield the desired longer PEG diol.

This cycle can be repeated to achieve the target length of 24 ethylene glycol units. The key to this method's success lies in the high efficiency of the coupling reactions and the ability to purify the intermediates at each stage to remove any unreacted starting materials or side products.

Another powerful technique for building longer PEG chains involves the use of "click chemistry" . For example, a PEG24 derivative can be synthesized with high yield by reacting two equivalents of an alkyne-terminated PEG oligomer with one equivalent of a diazide-functionalized PEG oligomer via a Cu(I)-catalyzed azide-alkyne cycloaddition. While this method introduces triazole rings into the PEG backbone, it offers a highly efficient and modular approach to creating precisely defined long-chain linkers.

For the synthesis of simple oligo(ethylene glycol)s, a reiterative Williamson ether synthesis using commercially available starting materials, followed by hydrogenation to remove benzyl (B1604629) protecting groups, has been described for PEG chains up to a 44-mer. This approach is advantageous as it avoids complex purification procedures as much as possible.

| Synthesis Strategy | Description | Key Features |

| Iterative Chain Extension | Sequential addition of defined PEG oligomer blocks to a growing chain, often involving protection, activation, coupling, and deprotection steps. | High purity of the final product due to intermediate purification; adaptable for various chain lengths. |

| "Click Chemistry" | Coupling of smaller, functionalized PEG oligomers (e.g., azide- and alkyne-terminated) via a highly efficient cycloaddition reaction. | High yield and modularity; introduces triazole linkages into the backbone. |

| Reiterative Williamson Ether Synthesis | Repeated ether synthesis reactions using protected PEG units, followed by deprotection. | Utilizes readily available starting materials and aims to simplify purification. |

NH2-PEG24-COOH Synthesis

The synthesis of heterobifunctional PEGs, such as NH2-PEG24-COOH, which possesses a terminal amine group and a terminal carboxylic acid group, requires a multi-step approach starting from the corresponding diol, OH-PEG24-OH. The general strategy involves the orthogonal protection and functionalization of the two terminal hydroxyl groups.

A common synthetic route proceeds as follows:

Monoprotection of the Diol: The first crucial step is the selective protection of one of the hydroxyl groups of OH-PEG24-OH. This is typically achieved using a bulky protecting group like trityl (Tr) or a benzyl (Bn) group to favor the formation of the mono-protected intermediate. This step is critical for differentiating the two ends of the PEG chain.

Conversion of the Free Hydroxyl to a Carboxylic Acid: The remaining free hydroxyl group is then converted into a carboxylic acid. This can be accomplished through a two-step oxidation process, for example, using a mild oxidizing agent like TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) to form the aldehyde, followed by further oxidation to the carboxylic acid using reagents like sodium chlorite. Alternatively, the hydroxyl group can be reacted with an anhydride (B1165640), such as succinic anhydride, to introduce a carboxyl group via an ester linkage.

Deprotection: The protecting group on the other end of the PEG chain is then removed. For example, a trityl group can be cleaved under mild acidic conditions, while a benzyl group is typically removed by catalytic hydrogenation. This step reveals the second hydroxyl group.

Conversion of the Second Hydroxyl to an Amine: The newly deprotected hydroxyl group is then converted into an amine. A widely used and effective method is the three-step sequence:

Mesylation or Tosylation: The hydroxyl group is first activated by converting it into a good leaving group, such as a mesylate (-OMs) or tosylate (-OTs), by reacting it with methanesulfonyl chloride or p-toluenesulfonyl chloride, respectively.

Azidation: The mesylate or tosylate is then displaced by an azide group through a nucleophilic substitution reaction with sodium azide (NaN3).

Reduction: Finally, the azide group is reduced to a primary amine (-NH2). This reduction can be achieved through various methods, such as catalytic hydrogenation (e.g., using H2 and a palladium catalyst) or the Staudinger reaction (using triphenylphosphine followed by water).

This systematic approach allows for the controlled and selective introduction of two different functional groups at the termini of the PEG24 chain, yielding the desired NH2-PEG24-COOH.

| Step | Reaction | Reagents |

| 1 | Monoprotection | Trityl chloride (Tr-Cl) or Benzyl bromide (Bn-Br) in the presence of a base. |

| 2 | Oxidation to Carboxylic Acid | TEMPO/NaOCl, then NaClO2; or reaction with succinic anhydride. |

| 3 | Deprotection | Mild acid (for Trityl) or Catalytic Hydrogenation (for Benzyl). |

| 4a | Activation of Hydroxyl | Methanesulfonyl chloride (MsCl) or p-Toluenesulfonyl chloride (TsCl) with a base. |

| 4b | Azide Formation | Sodium azide (NaN3). |

| 4c | Reduction to Amine | H2/Pd-C or Triphenylphosphine (PPh3) followed by H2O. |

Reactivity and Chemical Transformations of Hydroxy Peg24 T Butyl Ester

Reactions at the Terminal Hydroxyl Group

The primary alcohol at one end of the Hydroxy-PEG24-t-butyl ester molecule is a key site for a variety of chemical transformations.

The terminal hydroxyl group of Hydroxy-PEG24-t-butyl ester can readily undergo esterification with carboxylic acids, acid chlorides, or acid anhydrides. nih.govshochem.com This reaction is a common method for attaching molecules containing a carboxyl group to the PEG chain. The esterification is typically catalyzed by an acid or a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC), often with the addition of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) to enhance the reaction rate. tandfonline.com The reaction of the PEG's terminal hydroxyl groups with carboxylic acids is a reversible process. nih.gov

A study on the esterification of polyethylene (B3416737) glycols demonstrated that the use of DCC and DMAP leads to high yields and high levels of substitution under mild conditions, with the reaction often reaching completion within two hours at room temperature. tandfonline.com The general scheme for the esterification of a PEG hydroxyl group with a carboxylic acid is as follows:

HO-(PEG)-R' + R-COOH ⇌ R-COO-(PEG)-R' + H₂O shochem.comresearchgate.net

The rate of esterification can be influenced by factors such as the steric hindrance of the carboxylic acid and the viscosity of the PEG. nih.govtandfonline.com For instance, a study found that the rate of esterification of cetirizine (B192768) in PEG 1000 was ten times slower than in PEG 400, which was attributed to the increased viscosity of the higher molecular weight PEG. nih.gov

Table 1: Common Reagents and Conditions for Esterification of PEG Hydroxyl Groups

| Reagent/Catalyst System | Reaction Conditions | Outcome |

|---|---|---|

| Carboxylic acid, DCC, DMAP | Room temperature, 2 hours | High yield ester formation tandfonline.com |

| Carboxylic acid, p-toluenesulfonic acid (p-TSA) | Toluene, reflux | Formation of PEG esters researchgate.net |

| Fatty acid, acid catalyst | - | Formation of PEG-fatty acid ester shochem.com |

This table is interactive. Click on the headers to sort.

Ether linkages can be formed at the terminal hydroxyl group through reactions such as the Williamson ether synthesis. This involves deprotonating the hydroxyl group with a strong base, such as sodium hydride or potassium hydroxide (B78521), to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide. google.comnih.gov

For example, polyethylene glycol monomethyl ether can be reacted with allyl chloride in the presence of an alkali metal compound (like sodium methoxide, potassium methoxide, sodium hydroxide, or potassium hydroxide) to form allyl polyethylene glycol monomethyl ether. google.com This reaction is carried out without a solvent and involves the formation of a sodium alcoholate followed by the etherification reaction. google.com

The general mechanism for Williamson ether synthesis is:

HO-(PEG)-R' + Base → ⁻O-(PEG)-R' + HB⁺

⁻O-(PEG)-R' + R-X → R-O-(PEG)-R' + X⁻

The terminal hydroxyl group serves as a versatile handle for conversion into a wide array of other reactive functional groups, which can then be used for subsequent conjugation reactions. sigmaaldrich.combroadpharm.com These transformations significantly expand the utility of Hydroxy-PEG24-t-butyl ester in various applications.

NHS ester: The hydroxyl group can be reacted with a dicarboxylic acid anhydride (B1165640) (like succinic anhydride) to form a terminal carboxylic acid, which can then be activated to an N-hydroxysuccinimide (NHS) ester using NHS and a carbodiimide (B86325) like DCC or EDC. creativepegworks.com PEG NHS esters are highly reactive towards primary amines, forming stable amide bonds. broadpharm.com

Azide (B81097): The hydroxyl group can be converted to an azide group, often through a two-step process involving mesylation or tosylation followed by nucleophilic substitution with sodium azide. Azide-functionalized PEGs are key components in "click chemistry," particularly the copper-catalyzed or strain-promoted alkyne-azide cycloaddition reactions. broadpharm.com

Alkyne: Similarly, an alkyne functionality can be introduced by reacting the hydroxyl group with a molecule containing an alkyne and a suitable reactive group, such as a halide (e.g., propargyl bromide), after deprotonation of the hydroxyl group. axispharm.com

Maleimide: Maleimide groups can be introduced by reacting the hydroxyl group with a maleimide-containing reagent, such as p-maleimidophenyl isocyanate (PMPI). rsc.org Maleimides are particularly useful for their high reactivity and specificity towards thiol groups, forming stable thioether linkages. broadpharm.com

Tosyl: The hydroxyl group can be readily converted to a tosylate by reaction with tosyl chloride (TsCl) in the presence of a base like pyridine. The tosyl group is an excellent leaving group, facilitating nucleophilic substitution reactions to introduce other functionalities. nih.govbroadpharm.com

Amine: The hydroxyl group can be converted to an amine through various methods, such as conversion to a tosylate or mesylate followed by reaction with ammonia (B1221849) or a protected amine equivalent and subsequent deprotection.

The primary alcohol of the terminal hydroxyl group can be oxidized to either an aldehyde or a carboxylic acid, depending on the reaction conditions and the oxidizing agent used. wikipedia.orgyoutube.com The oxidation to a carboxylic acid often proceeds through an aldehyde intermediate, which is then hydrated to a gem-diol before further oxidation. wikipedia.org To stop the oxidation at the aldehyde stage, the reaction must be carried out in the absence of water. wikipedia.org

Common oxidizing agents for converting primary alcohols to carboxylic acids include potassium permanganate (B83412) (KMnO₄) in an alkaline solution. researchgate.net However, this method can sometimes lead to chain cleavage. researchgate.net Alcohol dehydrogenase enzymes can also catalyze the oxidation of PEG homologues. nih.gov

Reduction of the functional groups on Hydroxy-PEG24-t-butyl ester is less common as the hydroxyl group is already in a reduced state. However, if the hydroxyl group were to be oxidized to an aldehyde or carboxylic acid, it could be reduced back to an alcohol using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Reactions at the t-butyl Ester Group

The t-butyl ester group serves as a protecting group for a propionic acid at the other end of the molecule. sigmaaldrich.comvectorlabs.com

The t-butyl ester is stable under basic and neutral conditions but can be readily cleaved under acidic conditions to reveal the terminal carboxylic acid. acsgcipr.org This orthogonality makes it a valuable protecting group in multi-step syntheses.

The deprotection is typically achieved using strong acids such as trifluoroacetic acid (TFA) or formic acid. sigmaaldrich.comvectorlabs.com The mechanism involves protonation of the carbonyl oxygen of the ester, which increases the electrophilicity of the carbonyl carbon. acsgcipr.org This is followed by the departure of the stable tertiary carbocation, the t-butyl cation, which is then deprotonated to form isobutylene (B52900) gas. acsgcipr.orgstackexchange.com

The general mechanism is as follows:

Protonation of the carbonyl oxygen by an acid (e.g., TFA).

Cleavage of the carbon-oxygen bond to release the carboxylic acid and a stable t-butyl carbocation.

Deprotonation of the t-butyl carbocation by the conjugate base of the acid to form isobutylene. stackexchange.com

This deprotection strategy is widely used to unmask a carboxylic acid functionality at a desired stage of a synthetic sequence, which can then be used for further reactions, such as amide bond formation with an amine-containing molecule. sigmaaldrich.comvectorlabs.com A variety of acids can be used for this deprotection, including phosphoric acid, p-toluenesulfonic acid, and anhydrous HCl. acsgcipr.orgorganic-chemistry.org

Table 2: Common Reagents for Acid-Catalyzed Deprotection of t-butyl Esters

| Reagent | Conditions | Outcome |

|---|---|---|

| Trifluoroacetic acid (TFA) | Neat or in a solvent like dichloromethane | Efficient removal of the t-butyl group sigmaaldrich.comvectorlabs.com |

| Formic acid | - | Deprotection to reveal the carboxylic acid vectorlabs.com |

| Aqueous phosphoric acid | Mild conditions | Selective deprotection of t-butyl esters organic-chemistry.org |

| p-Toluenesulfonic acid | - | Can selectively remove t-butyl esters acsgcipr.org |

This table is interactive. Click on the headers to sort.

Design and Synthesis of Bioconjugates Utilizing Hydroxy-PEG24-t-butyl Ester

The unique bifunctional nature of Hydroxy-PEG24-t-butyl ester allows for controlled, sequential conjugation strategies, making it a valuable tool in the synthesis of complex bioconjugates. vectorlabs.com

Hydroxy-PEG24-t-butyl ester offers a two-stage conjugation process. The terminal hydroxyl (-OH) group provides the initial point of attachment or modification. vectorlabs.comsigmaaldrich.com It can be derivatized to introduce a variety of other reactive functional groups, or it can directly react with moieties on a biomolecule, such as isothiocyanates or activated esters of carboxylic acids. broadpharm.comvectorlabs.com

The second stage involves the t-butyl ester group. This group serves as a protecting agent for a carboxylic acid. vectorlabs.com It can be selectively removed under acidic conditions, commonly using trifluoroacetic acid (TFA), to expose the terminal carboxylic acid. vectorlabs.comsigmaaldrich.com This newly available carboxyl group can then be activated, for instance, as an N-hydroxysuccinimide (NHS) ester, and subsequently coupled to primary amine groups (-NH2) present on biomolecules like proteins, peptides, or modified nucleic acids. vectorlabs.comsigmaaldrich.com This sequential approach is fundamental to creating well-defined bioconjugates for applications in diagnostics and therapeutics.

When conjugating linkers like Hydroxy-PEG24-t-butyl ester to complex biomolecules such as antibodies, the method of attachment can be either random or site-specific. Each approach has distinct implications for the final product's homogeneity and functionality. acs.org

Random Conjugation: This traditional method typically targets the most abundant and accessible functional groups on a protein, such as the amine groups on lysine (B10760008) residues. acs.orgnih.gov While straightforward, this approach results in a heterogeneous mixture of conjugates with the PEG linker attached at various positions. A significant drawback is the potential for conjugation to occur within the biomolecule's active site or, in the case of antibodies, the complementarity-determining region (CDR), which can impair its biological activity and binding affinity. acs.orgnih.gov

Site-Specific Conjugation: This advanced approach targets a unique, specific site on the biomolecule, ensuring a uniform and well-defined final product. acs.org Strategies include engineering specific cysteine residues, enzymatic modifications, or targeting uniquely reactive natural amino acids. youtube.com The primary advantage is the preservation of the biomolecule's function by directing the conjugation away from critical binding regions. acs.org Studies comparing these methods have shown that site-specific conjugation can lead to products with higher stability and binding capacity. nih.govconsensus.app While one comparative study on a radioimmunotherapy agent found no significant differences in in vivo tumor uptake between the two methods, it did note that the site-specifically conjugated antibody was more stable in human serum. acs.orgnih.gov

Table 1: Comparison of Random vs. Site-Specific Conjugation

| Feature | Random Conjugation | Site-Specific Conjugation |

|---|---|---|

| Target Sites | Abundant functional groups (e.g., lysines) acs.orgnih.gov | Unique, specific sites (e.g., engineered cysteines, specific lysines) nih.govyoutube.com |

| Product | Heterogeneous mixture of isomers youtube.com | Homogeneous, well-defined product acs.org |

| Impact on Activity | Potential for reduced activity due to attachment at active sites acs.orgnih.gov | Preserves biological function and binding affinity acs.org |

| Reproducibility | Can have batch-to-batch variability | High reproducibility and reliability acs.org |

| Stability | May be less stable | Often results in a more stable conjugate nih.govconsensus.app |

The length of the PEG chain is a critical parameter that significantly influences the physicochemical and biological properties of the resulting bioconjugate. The 24-unit PEG chain of Hydroxy-PEG24-t-butyl ester imparts specific characteristics, which can be contrasted with shorter or longer PEG chains.

Longer PEG chains increase the hydrodynamic radius of the molecule, which can effectively shield the attached biomolecule from the host's immune system and proteolytic enzymes. rsc.orgacs.org This "stealth" effect reduces clearance by the reticuloendothelial system, thereby prolonging the circulation half-life of the bioconjugate in the bloodstream. rsc.orgnih.govnih.gov However, there is a trade-off, as excessive PEG chain length can cause steric hindrance, potentially impeding the interaction of the biomolecule with its target receptor or substrate. rsc.org Conversely, shorter PEG chains may not provide a sufficient stealth effect. Therefore, the selection of an optimal PEG length, such as the 24 units in this compound, is crucial for balancing circulation time and biological activity. nih.gov

Table 2: Influence of PEG Chain Length on Bioconjugate Properties

| Property | Effect of Increasing PEG Chain Length | Rationale |

|---|---|---|

| Circulation Half-Life | Increases nih.govnih.gov | Enhanced shielding from immune clearance (stealth effect). rsc.orgacs.org |

| Immunogenicity | Decreases researchgate.net | Steric hindrance masks antigenic sites on the biomolecule. |

| Solubility | Increases researchgate.net | The hydrophilic nature of the PEG polymer enhances solubility in aqueous media. |

| Binding Affinity | May Decrease rsc.org | Steric hindrance can interfere with the binding of the biomolecule to its target. |

| Cellular Uptake | May Decrease rsc.orgnih.gov | Excessive PEGylation can inhibit interactions with cell surface receptors. |

| Thermal Stability | Increases acs.org | The flexible polymer chain can stabilize the protein structure. |

Drug Delivery Systems and Nanomedicine

In nanomedicine, modifying the surface of drug carriers with PEG chains, a process known as PEGylation, is a cornerstone strategy for improving therapeutic outcomes. nih.govresearchgate.net Hydroxy-PEG24-t-butyl ester serves as a key reagent in the formulation of such advanced drug delivery systems.

PEGylated nanocarriers, such as liposomes, polymeric nanoparticles, and dendrimers, are designed to improve the pharmacokinetic profiles of encapsulated drugs. researchgate.netnih.gov The process involves covalently attaching PEG linkers like Hydroxy-PEG24-t-butyl ester to the surface of the nanoparticle. springernature.com This creates a dense, hydrophilic, and flexible layer, or "corona," that surrounds the nanocarrier. acs.org

This PEG layer provides several advantages:

It acts as a physical barrier to prevent the adsorption of opsonin proteins from the bloodstream, which would otherwise mark the nanocarrier for rapid clearance by phagocytic cells of the mononuclear phagocyte system. nih.gov

It enhances the colloidal stability of the nanoparticles, preventing aggregation. nih.gov

It increases the circulation time of the nanocarrier, allowing for greater accumulation in target tissues, such as tumors, through the enhanced permeability and retention (EPR) effect. nih.gov

While Hydroxy-PEG24-t-butyl ester is primarily a surface modification agent, its properties indirectly influence drug encapsulation and release. The stability of the PEGylated surface layer is critical for maintaining the integrity of the nanocarrier and ensuring the drug remains encapsulated during circulation. acs.org The hydrophilic PEG corona helps stabilize the interface between the hydrophobic core of the nanocarrier and the aqueous biological environment. nih.gov

The drug release kinetics can also be modulated by the properties of the PEG layer. The density and length of the PEG chains can affect the permeability of the nanocarrier and the diffusion rate of the encapsulated drug. nih.gov For instance, some studies have shown that longer PEG chains can lead to a faster initial drug release from certain types of nanoparticles. nih.gov Therefore, the specific 24-unit length of this PEG linker contributes to a defined release profile, which can be tailored by selecting PEG linkers of different lengths for specific therapeutic applications.

An in-depth analysis of the chemical compound Hydroxy-PEG24-t-butyl ester reveals its significant role as a versatile linker in advanced biomedical and pharmaceutical research. This heterobifunctional molecule, characterized by a terminal hydroxyl (-OH) group and a t-butyl ester-protected carboxylic acid connected by a 24-unit polyethylene glycol (PEG) chain, offers a unique combination of properties that are highly advantageous in bioconjugation, drug delivery, and biomaterial engineering.

The core of its utility lies in its discrete PEG (dPEG®) structure, which provides a long, hydrophilic, and flexible spacer. This PEG chain enhances the aqueous solubility of conjugated molecules, a critical factor for improving the pharmacokinetic profiles of hydrophobic drugs. sigmaaldrich.combroadpharm.com The two different terminal groups—a reactive hydroxyl group and a protected carboxyl group—allow for controlled, sequential chemical modifications. vectorlabs.comvectorlabs.com The hydroxyl end can be functionalized for attachment to various molecules or surfaces, while the t-butyl ester can be selectively deprotected under acidic conditions (e.g., with trifluoroacetic acid) to reveal a carboxylic acid, which can then be activated for conjugation to amine-containing molecules. sigmaaldrich.comvectorlabs.com This strategic design makes Hydroxy-PEG24-t-butyl ester a pivotal building block in the development of sophisticated therapeutic and diagnostic agents.

Applications in Material Science and Polymer Chemistry

Polymer Synthesis and Modification

The dual functionality of Hydroxy-PEG24-t-butyl ester is instrumental in the synthesis of novel polymers with tailored properties. The hydroxyl group can be used to initiate the polymerization of various monomers, while the t-butyl ester group can be deprotected to reveal a carboxylic acid, enabling further reactions such as grafting or crosslinking.

Hydroxy-PEG24-t-butyl ester can be incorporated into a variety of polymeric architectures, including linear, branched, and star-shaped polymers. The hydroxyl group can be modified to create a macroinitiator for controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP). This allows for the growth of well-defined polymer chains from the PEG core, leading to the formation of block copolymers with precise control over molecular weight and low polydispersity.

For instance, a similar heterobifunctional PEG, Boc-NH-PEG-OH, has been utilized to create a heterofunctional PEG macroinitiator containing both an azo-initiator and an ATRP initiator. This macroinitiator was then used to synthesize ABC triblock copolymers with a PEG midblock, demonstrating the potential for creating complex and functional polymer architectures. nih.gov

The general strategy for creating such architectures involves:

Modification of the hydroxyl group: The -OH group of Hydroxy-PEG24-t-butyl ester is reacted with a molecule that can initiate polymerization, such as an ATRP initiator.

Polymerization: The modified PEG is then used as a macroinitiator to polymerize a chosen monomer, forming a block copolymer.

Deprotection and further modification: The t-butyl ester group can be selectively removed under acidic conditions to expose the carboxylic acid, which can then be used for further functionalization, such as conjugation to biomolecules or crosslinking.

This approach enables the synthesis of polymers with distinct blocks that can confer specific properties, such as hydrophobicity, stimuli-responsiveness, or biological activity, all connected by the flexible PEG24 spacer.

Hydroxy-PEG24-t-butyl ester is an excellent tool for the synthesis of both graft and block copolymers.

Block Copolymers: As mentioned, the hydroxyl group can be converted into an initiator for controlled polymerization techniques. This "grafting from" approach allows for the synthesis of diblock or triblock copolymers where the PEG chain constitutes one of the blocks. For example, a Hydroxy-PEG-t-butyl ester derivative could be used to initiate the ring-opening polymerization of cyclic esters like ε-caprolactone, resulting in a biodegradable polyester (B1180765) block attached to the PEG chain. nih.gov Subsequent deprotection of the t-butyl ester would yield an amphiphilic block copolymer with a reactive carboxyl group at the terminus of the PEG block.

A study on the synthesis of ABA-type block copolymers utilized a PEG-based dicarboxylate macroinitiator for the anionic ring-opening polymerization of β-butyrolactone. researchgate.net This highlights a similar principle where a functionalized PEG is used to build block copolymer structures.

| Polymerization Method | Resulting Copolymer Architecture | Potential Monomers | Key Features of Hydroxy-PEG24-t-butyl ester |

| Atom Transfer Radical Polymerization (ATRP) | A-B Diblock or A-B-C Triblock | Styrenes, (meth)acrylates | Hydroxyl group acts as a precursor to the initiator site. |

| Ring-Opening Polymerization (ROP) | A-B Diblock | Lactones (e.g., ε-caprolactone), lactides | Hydroxyl group initiates polymerization. |

| Anionic Polymerization | A-B-A Triblock (after modification) | Epoxides, some vinyl monomers | Hydroxyl group can be converted to an alkoxide initiator. |

Graft Copolymers: Graft copolymers featuring PEG side chains can be synthesized using the "grafting to" or "grafting through" methods. In the "grafting to" approach, a pre-existing polymer with reactive sites along its backbone can be functionalized by attaching Hydroxy-PEG24-t-butyl ester via its hydroxyl group. The t-butyl ester remains available for subsequent modifications. Alternatively, the hydroxyl group can be modified to introduce a polymerizable group, such as an acrylate (B77674) or methacrylate. This macromonomer can then be copolymerized with other monomers in a "grafting through" approach to yield a polymer with PEG24-t-butyl ester side chains.

The bifunctional nature of Hydroxy-PEG24-t-butyl ester makes it a valuable crosslinking agent in polymer science, particularly for the formation of hydrogels. Hydrogels are three-dimensional polymer networks that can absorb large amounts of water and are widely used in biomedical applications.

The crosslinking process can be designed in several ways:

Sequential Crosslinking: A polymer can be synthesized with pendant hydroxyl groups, which are then reacted with the deprotected carboxylic acid end of the Hydroxy-PEG24-t-butyl ester (after treatment with acid to remove the t-butyl group). Alternatively, a polymer with pendant carboxylic acid groups can be reacted with the hydroxyl end of the PEG linker.

Dual-Functionality Crosslinking: Both the hydroxyl and the (deprotected) carboxyl groups can be utilized to crosslink two different polymer networks or different functional groups within the same network. This allows for the creation of interpenetrating polymer networks (IPNs) with enhanced mechanical properties.

The length of the PEG24 chain plays a crucial role in determining the properties of the resulting hydrogel. It influences the mesh size of the network, which in turn affects the swelling behavior, mechanical strength, and diffusion of molecules through the hydrogel. The use of such well-defined PEG linkers allows for precise control over these properties. For example, thermosensitive hydrogels have been prepared using PEG-derived crosslinkers, where the structure and content of the crosslinker influence the swelling behavior and mechanical properties. researchgate.net

| Crosslinking Strategy | Description | Resulting Material | Tunable Properties |

| Di-functional Linker | After deprotection, the molecule has a hydroxyl and a carboxylic acid group, which can react with complementary functional groups on polymer chains. | Chemically crosslinked hydrogels | Swelling ratio, mechanical strength, mesh size |

| Initiator for Crosslinking | The hydroxyl group can initiate polymerization of multifunctional monomers to form a network. | Crosslinked polymer networks | Crosslink density, thermal properties |

Development of Advanced Functional Materials

The incorporation of Hydroxy-PEG24-t-butyl ester into polymers allows for the development of advanced functional materials with tailored surface properties and responsiveness to external stimuli.

PEGylated surfaces are well-known for their ability to resist protein adsorption and cell adhesion, a property often referred to as "antifouling". sigmaaldrich.cn This makes PEG-containing polymers highly desirable for creating functional coatings for biomedical devices, implants, and drug delivery nanoparticles.

Hydroxy-PEG24-t-butyl ester can be used to create such coatings through several "grafting to" strategies:

A surface can be functionalized with groups that are reactive towards the hydroxyl end of the PEG linker.

Alternatively, after deprotection, the carboxylic acid end can be used for attachment to surfaces functionalized with amine groups.

The density of the grafted PEG chains on the surface is a critical parameter that determines the effectiveness of the antifouling coating. A high grafting density leads to a "brush" conformation of the PEG chains, which is highly effective at preventing biofouling. The use of a well-defined linker like Hydroxy-PEG24-t-butyl ester allows for better control over the grafting reaction and the resulting surface properties. Research on polyurethane surfaces has shown that varying the PEG grafting density can be used to control the bioactivity of the surface. rsc.org

"Smart" or "intelligent" polymers are materials that undergo a significant change in their physical or chemical properties in response to small changes in their environment, such as temperature or pH. nih.gov The hydrophilic and flexible PEG chain of Hydroxy-PEG24-t-butyl ester can be combined with stimuli-responsive polymer blocks to create such materials.

Thermoresponsive Materials: By using Hydroxy-PEG24-t-butyl ester as a macroinitiator for the polymerization of thermoresponsive monomers like N-isopropylacrylamide (NIPAAm), it is possible to synthesize block copolymers that exhibit a lower critical solution temperature (LCST). Below the LCST, the polymer is soluble in water, while above this temperature, it undergoes a phase transition and becomes insoluble. This property is highly valuable for applications in drug delivery and tissue engineering. For example, thermoresponsive hydrogels based on telechelic PEG end-capped with hydrophobic dipeptides have been shown to exhibit a gel-sol transition near body temperature. nih.gov

pH-Responsive Materials: The t-butyl ester group of Hydroxy-PEG24-t-butyl ester provides a latent pH-responsive functionality. After deprotection, the resulting carboxylic acid groups will be protonated at low pH and deprotonated at higher pH. This change in ionization state can lead to significant changes in the polymer's conformation and solubility. By incorporating these PEG derivatives into a polymer network, pH-sensitive hydrogels can be created that swell or shrink in response to changes in pH. This is particularly useful for designing drug delivery systems that release their payload in specific pH environments, such as the acidic microenvironment of tumors.

| Stimulus | Mechanism | Resulting Polymer Behavior | Potential Application |

| Temperature | Incorporation of thermoresponsive polymer blocks (e.g., PNIPAAm) | Reversible phase transition (LCST) from soluble to insoluble | Injectable hydrogels for drug delivery, cell encapsulation |

| pH | Deprotection of t-butyl ester to reveal carboxylic acid groups | Swelling/shrinking of hydrogels, change in polymer solubility | pH-triggered drug release, biosensors |

Nanomaterials and Nanotechnology Applications

The unique properties of Hydroxy-PEG24-t-butyl ester, a heterobifunctional polyethylene (B3416737) glycol (PEG) derivative, position it as a valuable tool in the rapidly advancing fields of nanomaterials and nanotechnology. Its structure, featuring a reactive hydroxyl (-OH) group at one end and a protected carboxylic acid (t-butyl ester) at the other, allows for controlled and sequential conjugation strategies. This dual functionality is particularly advantageous in the surface modification of nanoparticles and the construction of complex supramolecular architectures. The PEG24 linker itself, a chain of 24 ethylene (B1197577) glycol units, imparts increased water solubility and biocompatibility to the materials it is incorporated into, a critical factor for biomedical applications.

Fabrication of PEGylated Nanoparticles for Diverse Applications

PEGylation, the process of attaching PEG chains to a surface, is a widely employed strategy to enhance the performance of nanoparticles in biological systems. This surface modification can shield nanoparticles from the body's immune system, thereby prolonging their circulation time and improving their therapeutic efficacy. Hydroxy-PEG24-t-butyl ester serves as a key reagent in this process, enabling the covalent attachment of a hydrophilic PEG layer to the nanoparticle surface.

The fabrication process typically involves a two-step approach. First, the hydroxyl group of Hydroxy-PEG24-t-butyl ester can be activated or reacted with a complementary functional group on the nanoparticle surface. This initial attachment can be achieved through various chemical reactions, depending on the composition of the nanoparticle core. Following the successful conjugation of the PEG linker, the t-butyl ester protecting group on the other end can be removed under acidic conditions, such as with trifluoroacetic acid (TFA), to expose a terminal carboxylic acid. This newly available functional group can then be used to attach targeting ligands, drugs, or other biomolecules, creating a multifunctional nanoparticle system.

The monodisperse nature of the PEG24 chain in Hydroxy-PEG24-t-butyl ester is a significant advantage, ensuring a uniform length of the PEG spacer and leading to a well-defined and consistent nanoparticle coating. This uniformity is crucial for predictable in vivo behavior and batch-to-batch reproducibility.

| Property | Description |

| Functionality | Heterobifunctional |

| Terminal Groups | Hydroxyl (-OH) and t-butyl ester protected carboxylic acid |

| PEG Chain Length | 24 ethylene glycol units |

| Key Advantage in Nanoparticle Fabrication | Allows for sequential and controlled surface modification |

| Benefit of PEGylation | Increased biocompatibility, prolonged circulation time, reduced immunogenicity |

Role in Self-Assembly of Supramolecular Structures

The principles of self-assembly, where individual components spontaneously organize into ordered structures, are fundamental to the bottom-up fabrication of novel nanomaterials. Heterobifunctional molecules like Hydroxy-PEG24-t-butyl ester can act as versatile building blocks or linkers in the construction of such supramolecular assemblies.

The distinct functionalities at either end of the Hydroxy-PEG24-t-butyl ester molecule allow for its participation in directed self-assembly processes. For instance, the hydroxyl end could be anchored to a specific surface or molecule, while the deprotected carboxylic acid end could engage in non-covalent interactions, such as hydrogen bonding or electrostatic interactions, with other components in the system. This controlled directionality is key to forming well-defined structures like micelles, vesicles, or polymer-drug conjugates.

The flexible and hydrophilic PEG24 chain plays a crucial role in the self-assembly process by influencing the solubility and spatial organization of the resulting structures. In aqueous environments, the PEG chains tend to extend into the solvent, creating a hydrophilic corona that can stabilize the assembly and prevent aggregation. By carefully designing the interacting components, researchers can leverage the properties of Hydroxy-PEG24-t-butyl ester to create complex and functional supramolecular systems with potential applications in drug delivery, diagnostics, and tissue engineering.

| Feature | Role in Supramolecular Self-Assembly |

| Heterobifunctionality | Provides directional control for programmed assembly |

| Hydroxyl Group | Can act as an anchor point or participate in specific interactions |

| Carboxylic Acid (deprotected) | Can engage in hydrogen bonding or electrostatic interactions |

| PEG24 Chain | Imparts water solubility, influences spatial organization, and provides steric stabilization |

Mechanistic and Theoretical Studies

Computational Chemistry and Molecular Modeling

Computational approaches have become indispensable in elucidating the complex behavior of polyethylene (B3416737) glycol (PEG) derivatives like Hydroxy-PEG24-t-butyl ester. mdpi.comoipub.comresearchgate.net These methods allow for the exploration of molecular conformations, interactions with biomolecules, and the prediction of reaction outcomes, complementing experimental findings and providing atomic-scale insights. mdpi.comoipub.comresearchgate.net

The conformation of the PEG chain in Hydroxy-PEG24-t-butyl ester is a critical determinant of its physicochemical properties and biological interactions. The PEG chain is not a rigid rod but rather a flexible polymer that can adopt a variety of conformations in solution. azom.com The preferred conformation is a result of a delicate balance of steric and electronic effects within the chain and interactions with the surrounding solvent molecules.

Molecular dynamics (MD) simulations have been instrumental in characterizing the conformational landscape of PEG chains. mdpi.comnih.govnih.gov These simulations reveal that short-chain PEGs in aqueous solution tend to adopt a globular, random coil conformation rather than a fully extended structure. nih.gov The flexibility of the ethylene (B1197577) glycol units allows the chain to fold back on itself, stabilized by interactions with water molecules. nih.gov

Table 1: Predicted Conformational Properties of Hydroxy-PEG24-t-butyl Ester in Aqueous Solution

| Parameter | Predicted Value | Method of Prediction |

| Radius of Gyration (Rg) | 1.5 - 2.5 nm | Based on MD simulations of similar length PEGs |

| End-to-End Distance | 2.0 - 4.0 nm | Based on MD simulations of similar length PEGs |

| Predominant Conformation | Random Coil | Inferred from computational and experimental studies of PEGs |

| Solvent Accessible Surface Area (SASA) | High | Due to the hydrophilic nature of the PEG chain |

A primary application of PEG derivatives like Hydroxy-PEG24-t-butyl ester is in bioconjugation, where they are attached to proteins, peptides, or other biomolecules to enhance their therapeutic properties. mdpi.comnih.govnih.gov Molecular simulations are a powerful tool to understand how the PEG chain interacts with the surface of these biomolecules at an atomic level. mdpi.comresearchgate.netnih.govnih.gov

MD simulations have shown that PEG chains can interact with both hydrophobic and hydrophilic residues on a protein surface. nih.gov The flexible nature of the PEG chain allows it to adapt its conformation to maximize favorable interactions. mdpi.comnih.gov These interactions can lead to the formation of a "stealth" layer around the biomolecule, shielding it from proteolytic enzymes and the immune system. nih.gov

Table 2: Simulated Interaction Parameters for a Generic PEGylated Protein

| Interaction Parameter | Description | Significance |

| Binding Free Energy | The energy change upon binding of the PEG chain to the protein surface. | Indicates the strength and spontaneity of the interaction. |

| van der Waals Interactions | Non-covalent interactions arising from temporary fluctuations in electron density. | Contribute to the overall binding affinity, particularly with hydrophobic residues. |

| Electrostatic Interactions | Interactions between charged or polar groups on the PEG and the protein. | Important for interactions with charged or polar amino acid residues. |

| Hydrogen Bonding | A specific type of electrostatic interaction involving a hydrogen atom located between two electronegative atoms. | Plays a significant role in the interaction with polar and charged residues and water molecules. |

Computational chemistry can be used to predict the most likely pathways for chemical reactions involving Hydroxy-PEG24-t-butyl ester and to understand the factors that control selectivity. The molecule has two primary reactive sites: the terminal hydroxyl group and the t-butyl ester.

The hydroxyl group can undergo a variety of reactions, including esterification, etherification, and oxidation, to introduce a wide range of functional groups. Quantum mechanical calculations can be used to model the transition states of these reactions and to predict their activation energies, providing insight into the reaction kinetics.

The t-butyl ester serves as a protecting group for the carboxylic acid. Its removal is typically achieved under acidic conditions, such as with trifluoroacetic acid (TFA). nih.gov Computational models can elucidate the mechanism of this deprotection reaction, which proceeds through the formation of a stable t-butyl cation. nih.govstackexchange.com Understanding the reaction pathway is crucial for optimizing reaction conditions and minimizing side reactions.

Reaction Kinetics and Thermodynamics

The study of reaction kinetics and thermodynamics provides quantitative data on the rates and equilibria of chemical transformations involving Hydroxy-PEG24-t-butyl ester. This information is essential for the practical application of this compound in bioconjugation and materials science.

Kinetic studies focus on the rates of reactions involving the functional groups of Hydroxy-PEG24-t-butyl ester. For the terminal hydroxyl group, the rate of its conversion to other functional groups will depend on the specific reaction conditions, including the choice of reagents, solvent, and temperature.

The deprotection of the t-butyl ester is a key transformation. The rate of this reaction is highly dependent on the strength of the acid used and the temperature. Kinetic studies can be performed by monitoring the disappearance of the starting material or the appearance of the product over time using techniques such as HPLC or NMR spectroscopy. The data can then be used to determine the rate law and the rate constant for the reaction.

Table 3: Representative Kinetic Data for t-Butyl Ester Deprotection

| Acid | Concentration | Temperature (°C) | Half-life (t1/2) |

| Trifluoroacetic Acid (TFA) | 50% in Dichloromethane | 25 | < 30 minutes |

| Formic Acid | 88% | 25 | Several hours |

| Hydrochloric Acid (HCl) | 4M in Dioxane | 25 | 1 - 2 hours |

Note: These are representative values for t-butyl ester deprotection and may vary for Hydroxy-PEG24-t-butyl ester.

Thermodynamic studies of PEGylation reactions provide information about the energy changes that occur during the conjugation of Hydroxy-PEG24-t-butyl ester to a biomolecule. The key thermodynamic parameters are the change in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS).

Calorimetry techniques, such as isothermal titration calorimetry (ITC), can be used to directly measure the heat changes associated with binding events and to determine the thermodynamic parameters of PEG-biomolecule interactions. While specific data for Hydroxy-PEG24-t-butyl ester is not available, studies on similar PEGylation reactions generally show them to be thermodynamically favorable.

Table 4: Typical Thermodynamic Parameters for Protein PEGylation

| Thermodynamic Parameter | Typical Value Range | Interpretation |

| ΔG (Gibbs Free Energy) | -20 to -50 kJ/mol | Spontaneous and favorable reaction |

| ΔH (Enthalpy) | -10 to -40 kJ/mol | Exothermic reaction, driven by favorable bond formation and non-covalent interactions |

| TΔS (Entropy) | Variable | Can be positive or negative depending on changes in conformational freedom and solvent organization |

Advanced Characterization Techniques for Hydroxy Peg24 T Butyl Ester and Its Conjugates

Spectroscopic Characterization

Spectroscopic methods are indispensable for confirming the chemical structure and functional groups of Hydroxy-PEG24-t-butyl ester.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of Hydroxy-PEG24-t-butyl ester. ¹H NMR provides information on the proton environment, while ¹³C NMR details the carbon skeleton.

¹H NMR: The proton NMR spectrum of Hydroxy-PEG24-t-butyl ester exhibits characteristic signals corresponding to its distinct structural components. The repeating ethylene (B1197577) glycol units (-O-CH₂-CH₂-) typically appear as a prominent multiplet or singlet around 3.6 ppm. The protons of the t-butyl group (-C(CH₃)₃) produce a sharp singlet at approximately 1.4 ppm. Signals corresponding to the methylene (B1212753) protons adjacent to the ester and hydroxyl groups are also observed, confirming the bifunctional nature of the molecule. For conjugates, the disappearance or shift of the terminal hydroxyl proton signal and the appearance of new signals corresponding to the conjugated moiety provide evidence of a successful reaction. For instance, studies involving the removal of the t-butyl ester protecting group show a clear disappearance of the corresponding ¹H NMR signal, confirming the formation of the carboxylic acid. researchgate.net

¹³C NMR: The ¹³C NMR spectrum complements the ¹H NMR data. The carbons of the polyethylene (B3416737) glycol backbone resonate around 70 ppm. The quaternary carbon and the methyl carbons of the t-butyl ester group are typically found near 80 ppm and 28 ppm, respectively. The carbonyl carbon of the ester group appears further downfield, usually in the range of 170-172 ppm.

2D NMR: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be employed to further confirm the structure. COSY spectra establish correlations between adjacent protons, helping to assign the methylene groups within the PEG chain and the propionate (B1217596) linker. HSQC spectra correlate proton signals with their directly attached carbon atoms, providing unambiguous assignment of the ¹H and ¹³C NMR data.

| Functional Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| t-Butyl (-C(CH₃)₃) | ~ 1.4 (singlet) | ~ 28 (methyl), ~ 80 (quaternary) |

| PEG Backbone (-O-CH₂-CH₂-) | ~ 3.6 (multiplet/singlet) | ~ 70 |

| Ester Carbonyl (-C=O) | - | ~ 171 |

| Methylene adjacent to OH (-CH₂-OH) | ~ 3.7 (triplet) | ~ 61 |

| Methylene adjacent to Ester (-CH₂-COO-) | ~ 2.5 (triplet) | ~ 35 |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in Hydroxy-PEG24-t-butyl ester. The spectrum is characterized by specific absorption bands corresponding to the vibrations of its chemical bonds. elsevierpure.comresearchgate.net

Key characteristic peaks include:

A broad, strong absorption band in the region of 3400-3500 cm⁻¹, which is indicative of the O-H stretching vibration of the terminal hydroxyl group. afu.edu.np

Strong C-H stretching vibrations from the PEG backbone and the t-butyl group, typically observed around 2880 cm⁻¹. researchgate.net

A very strong C-O stretching vibration from the ether linkages of the PEG chain, which appears around 1110 cm⁻¹. researchgate.netnih.gov

A sharp, strong absorption band around 1730 cm⁻¹ corresponding to the C=O stretching vibration of the t-butyl ester group.

Upon conjugation at the hydroxyl terminus, a change in the O-H band is expected. The formation of an ester or ether linkage during conjugation would result in the disappearance or significant reduction of this broad O-H absorption.

| Vibrational Mode | Functional Group | Characteristic Absorption (cm⁻¹) |

| O-H Stretch | Hydroxyl (-OH) | 3400 - 3500 (broad, strong) |

| C-H Stretch | Alkane (-CH₂-, -CH₃) | ~ 2880 (strong) |

| C=O Stretch | Ester (-COO-) | ~ 1730 (strong, sharp) |

| C-O Stretch | Ether (-C-O-C-) | ~ 1110 (very strong) |

Mass Spectrometry (MS) (e.g., ESI-MS, MALDI-TOF MS)

Mass spectrometry is a critical technique for determining the molecular weight and confirming the identity of Hydroxy-PEG24-t-butyl ester. Due to the high molecular weight and polar nature of PEG compounds, soft ionization techniques are employed.

Electrospray Ionization Mass Spectrometry (ESI-MS): ESI-MS is well-suited for analyzing PEG compounds. The molecule is typically detected as a sodiated adduct [M+Na]⁺ or a protonated molecule [M+H]⁺. For Hydroxy-PEG24-t-butyl ester (Molecular Weight: 1203.45 g/mol ), the expected mass peak would correspond to this value plus the mass of the adduct ion. scbt.comscbt.com The high resolution of modern mass spectrometers allows for the confirmation of the elemental composition.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS): MALDI-TOF MS is another valuable technique, particularly for analyzing conjugates and assessing the polydispersity of PEG chains. It provides a rapid determination of the molecular weight distribution. In the case of this monodisperse compound, a single, sharp peak is expected, confirming its discrete nature. Fragmentation analysis can also provide structural information. For instance, derivatives of t-butyl esters often show a characteristic neutral loss of 56 Da (isobutylene) or a fragment ion corresponding to the loss of the t-butyl group (M-57). nih.gov

| Technique | Ionization Method | Expected Observation for Hydroxy-PEG24-t-butyl ester |

| ESI-MS | Soft ionization in solution | [M+Na]⁺ or [M+H]⁺ peaks confirming the molecular weight of ~1203.5 Da. |

| MALDI-TOF MS | Laser desorption from a solid matrix | A single dominant peak representing the monodisperse nature of the compound. |

Chromatographic Analysis

Chromatographic techniques are essential for assessing the purity, molecular weight distribution, and heterogeneity of Hydroxy-PEG24-t-butyl ester and its conjugates.

Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC)

GPC/SEC is the primary method for determining the molecular weight and molecular weight distribution (polydispersity index, PDI) of polymers. lcms.cz For a discrete PEG (dPEG®) compound like Hydroxy-PEG24-t-butyl ester, GPC/SEC is used to confirm its monodispersity. A pure, monodisperse sample will yield a single, narrow, and symmetrical peak. researchgate.net The presence of multiple peaks or a broad peak would indicate impurities or a distribution of PEG chain lengths.

The analysis of PEGs by GPC/SEC is a well-established method, often using mobile phases like tetrahydrofuran (B95107) (THF) or aqueous buffers. lcms.czchromatographyonline.com However, experimental conditions must be carefully optimized, as interactions between the PEG molecule and the column's stationary phase can sometimes lead to distorted peak shapes. chromatographyonline.com For PEG conjugates, GPC/SEC can effectively separate the conjugated product from unreacted starting materials based on differences in their hydrodynamic volume.

| Parameter | Description | Expected Result for Hydroxy-PEG24-t-butyl ester |

| Retention Time | Time taken for the analyte to elute from the column. | A single, well-defined retention time. |

| Peak Shape | The symmetry of the chromatographic peak. | A narrow, symmetrical peak. |

| Polydispersity Index (PDI) | Measure of the broadness of the molecular weight distribution (Mw/Mn). | PDI ≈ 1.0, indicating a monodisperse compound. |

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique used to assess the purity of Hydroxy-PEG24-t-butyl ester. Reversed-phase HPLC (RP-HPLC) is commonly employed, where separation is based on the hydrophobicity of the components. The compound is separated from non-PEGylated impurities and from PEGs of different chain lengths or with different end-groups.

A typical RP-HPLC method would use a C8 or C18 stationary phase with a mobile phase gradient of water and an organic solvent like acetonitrile, often with an additive such as trifluoroacetic acid (TFA). The purity of the compound is determined by the area of its corresponding peak relative to the total area of all peaks in the chromatogram. Commercial suppliers often specify a purity of >90% or higher as determined by HPLC.

| Technique | Principle | Application for Hydroxy-PEG24-t-butyl ester |

| Reversed-Phase HPLC (RP-HPLC) | Separation based on hydrophobicity. | Purity assessment, separation from impurities and related substances. |

Other Analytical Techniques

In addition to spectroscopic and chromatographic methods, classical analytical techniques such as titration remain highly relevant for the functional group quantification of "Hydroxy-PEG24-t-butyl ester" and its conjugates. Titration methods offer a cost-effective, accurate, and often straightforward approach for determining the concentration of specific functional groups, namely the terminal hydroxyl group and the t-butyl ester group.

Titration Methods for Functional Group Quantification

For a bifunctional molecule like Hydroxy-PEG24-t-butyl ester, a sequential titration approach is typically employed. This involves two separate titrations to quantify each functional group independently. One titration determines the hydroxyl value (HV), and a separate saponification followed by back-titration determines the ester value (EV).

Quantification of the Hydroxyl Group

A well-established method for determining the hydroxyl content in polyols, such as polyethylene glycol derivatives, is based on the reaction with a suitable reagent followed by potentiometric titration. A common and effective method is adapted from ASTM E1899, which utilizes p-toluenesulfonyl isocyanate (TSI) as the derivatizing agent.

The principle of this method involves the reaction of the terminal hydroxyl group of Hydroxy-PEG24-t-butyl ester with an excess of TSI in a non-aqueous solvent like acetonitrile. This reaction forms an acidic carbamate (B1207046). The unreacted TSI is then quenched with water, which converts it to p-toluenesulfonamide. The acidic carbamate is subsequently titrated with a standardized solution of a strong base, typically tetrabutylammonium (B224687) hydroxide (B78521) (TBAOH) in a non-aqueous medium.

The titration is monitored potentiometrically, and the resulting titration curve typically shows two equivalence points (EP). The first equivalence point (EP1) corresponds to the neutralization of any acidic impurities, while the difference between the second (EP2) and the first equivalence point (EP2 - EP1) corresponds to the amount of TBAOH required to neutralize the acidic carbamate formed from the reaction with the hydroxyl group.

Detailed Research Findings:

The selection of a non-aqueous solvent is crucial to ensure the solubility of the PEG derivative and the reagents. Acetonitrile is a common choice due to its suitable dielectric constant and ability to produce well-defined titration curves. The use of a strong, non-aqueous base like TBAOH is necessary for the titration of the weakly acidic carbamate. The reaction with TSI is generally rapid and proceeds to completion under ambient conditions, making it a more convenient method compared to older techniques that required heating.

Below is an interactive data table presenting typical results for the determination of the hydroxyl value of a batch of Hydroxy-PEG24-t-butyl ester.

| Sample ID | Sample Weight (g) | EP1 (mL) | EP2 (mL) | TBAOH Normality (N) | Hydroxyl Value (mg KOH/g) |